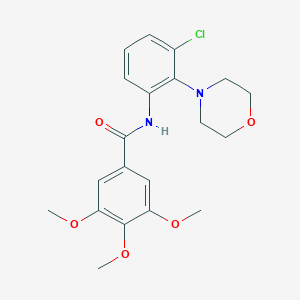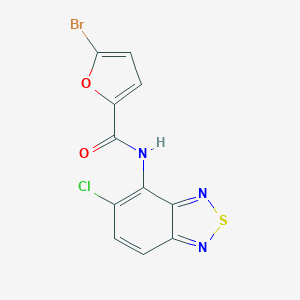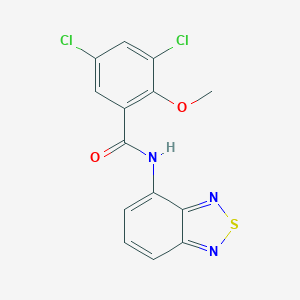
N-(3-chloro-2-morpholin-4-ylphenyl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-morpholin-4-ylphenyl)-3,4,5-trimethoxybenzamide, also known as CTB, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CTB is a small molecule that has been shown to have a high affinity for certain receptors in the central nervous system, making it a promising candidate for the treatment of various neurological disorders.
Wirkmechanismus
The mechanism of action of N-(3-chloro-2-morpholin-4-ylphenyl)-3,4,5-trimethoxybenzamide is not fully understood, but it is thought to involve the modulation of various neurotransmitter systems in the brain, including the dopamine, serotonin, and glutamate systems. N-(3-chloro-2-morpholin-4-ylphenyl)-3,4,5-trimethoxybenzamide has been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of calcium homeostasis and the modulation of various ion channels and receptors in the brain.
Biochemical and Physiological Effects:
N-(3-chloro-2-morpholin-4-ylphenyl)-3,4,5-trimethoxybenzamide has been shown to have a range of biochemical and physiological effects in various animal models, including the modulation of neurotransmitter release, the regulation of calcium homeostasis, and the modulation of ion channels and receptors in the brain. N-(3-chloro-2-morpholin-4-ylphenyl)-3,4,5-trimethoxybenzamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-2-morpholin-4-ylphenyl)-3,4,5-trimethoxybenzamide has several advantages as a research tool, including its high affinity for certain receptors in the central nervous system, its ability to modulate neurotransmitter release, and its neuroprotective effects. However, there are also limitations to the use of N-(3-chloro-2-morpholin-4-ylphenyl)-3,4,5-trimethoxybenzamide in lab experiments, including its relatively low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-chloro-2-morpholin-4-ylphenyl)-3,4,5-trimethoxybenzamide, including the development of more potent and selective N-(3-chloro-2-morpholin-4-ylphenyl)-3,4,5-trimethoxybenzamide analogs, the investigation of the therapeutic potential of N-(3-chloro-2-morpholin-4-ylphenyl)-3,4,5-trimethoxybenzamide in various neurological disorders, and the elucidation of the exact mechanism of action of N-(3-chloro-2-morpholin-4-ylphenyl)-3,4,5-trimethoxybenzamide in the brain. Additionally, further research is needed to determine the potential side effects of N-(3-chloro-2-morpholin-4-ylphenyl)-3,4,5-trimethoxybenzamide and to optimize the dosing and administration of N-(3-chloro-2-morpholin-4-ylphenyl)-3,4,5-trimethoxybenzamide for therapeutic use.
Synthesemethoden
The synthesis of N-(3-chloro-2-morpholin-4-ylphenyl)-3,4,5-trimethoxybenzamide involves several steps, including the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-chloro-2-morpholin-4-ylaniline to produce the final product, N-(3-chloro-2-morpholin-4-ylphenyl)-3,4,5-trimethoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-morpholin-4-ylphenyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. N-(3-chloro-2-morpholin-4-ylphenyl)-3,4,5-trimethoxybenzamide has been shown to have a high affinity for certain receptors in the central nervous system, including the sigma-1 receptor and the dopamine D3 receptor, which are involved in the regulation of mood, cognition, and movement.
Eigenschaften
Molekularformel |
C20H23ClN2O5 |
|---|---|
Molekulargewicht |
406.9 g/mol |
IUPAC-Name |
N-(3-chloro-2-morpholin-4-ylphenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C20H23ClN2O5/c1-25-16-11-13(12-17(26-2)19(16)27-3)20(24)22-15-6-4-5-14(21)18(15)23-7-9-28-10-8-23/h4-6,11-12H,7-10H2,1-3H3,(H,22,24) |
InChI-Schlüssel |
IYWSTLZZVHAWBZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C(=CC=C2)Cl)N3CCOCC3 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C(=CC=C2)Cl)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-{[(4-chlorophenyl)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244266.png)




![4-isopropyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B244275.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]nicotinamide](/img/structure/B244276.png)
![3-(benzyloxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B244277.png)
![3-bromo-4-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B244278.png)
![3-chloro-4-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B244279.png)
![5-(4-bromophenyl)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-furamide](/img/structure/B244280.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244281.png)
![3-fluoro-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244283.png)
![5-(4-bromophenyl)-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B244288.png)